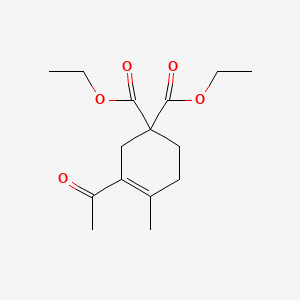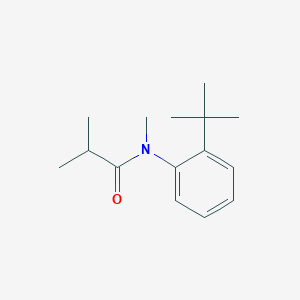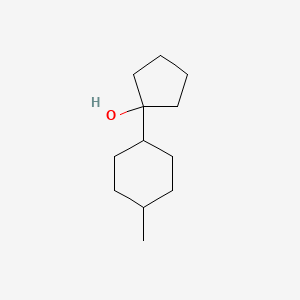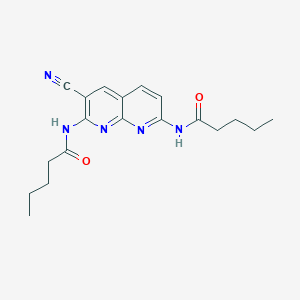![molecular formula C8H16N2O3 B12565447 N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide is an organic compound with a complex structure that includes an acetamide group and a 2-methyl-2-propanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide typically involves the reaction of glycine with acrylamide or acryloyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Amino-2-oxoethyl)acrylamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide: Another compound with a similar backbone but different substituents, affecting its reactivity and uses.
Uniqueness
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(tert-butylamino) 2-acetamidoacetate |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)9-5-7(12)13-10-8(2,3)4/h10H,5H2,1-4H3,(H,9,11) |
Clave InChI |
IUVWNFUCVSSXFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)ONC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)


![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)


![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)

![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)



